molecular formula C20H22O B6346603 (2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 177752-50-0

(2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one

Cat. No. B6346603
CAS RN: 177752-50-0
M. Wt: 278.4 g/mol
InChI Key: MXOXLDOVAJACCN-SDNWHVSQSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as tert-butyl-2-methylphenylprop-2-en-1-one, is a chemical compound that is used as a starting material in the synthesis of various pharmaceuticals and other compounds. It is a colorless, crystalline solid with a molecular weight of 212.26 g/mol and a melting point of 78-82°C. This compound is a versatile intermediate for the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and antivirals.

Scientific Research Applications

Tert-butyl-2-methylphenylprop-2-en-1-one has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, and the synthesis of new organic compounds. It has also been used in the synthesis of various polymers and oligomers, as well as in the synthesis of various heterocyclic compounds.

Mechanism of Action

Tert-butyl-2-methylphenylprop-2-en-1-one acts as a substrate for various enzymes, which catalyze the formation of a variety of products. The reaction of (2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one-methylphenylprop-2-en-1-one with an enzyme results in the formation of a product, which is then further transformed into the desired product.
Biochemical and Physiological Effects
Tert-butyl-2-methylphenylprop-2-en-1-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. Additionally, it has been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

Tert-butyl-2-methylphenylprop-2-en-1-one has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and ease of synthesis. Additionally, it is a versatile intermediate for the synthesis of a variety of compounds. However, it has several limitations, such as its low solubility in water, which can limit its use in certain laboratory experiments.

Future Directions

The future of (2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one-methylphenylprop-2-en-1-one is promising, as research into its potential applications is ongoing. Possible future directions include the further exploration of its biochemical and physiological effects, as well as its potential use in the synthesis of new organic compounds and polymers. Additionally, further research is needed to explore its potential use in the synthesis of pharmaceuticals and other compounds. Finally, further research into its potential toxicity and safety is needed in order to assess its use in a variety of applications.

Synthesis Methods

Tert-butyl-2-methylphenylprop-2-en-1-one is synthesized by the reaction of tert-butyl alcohol and 2-methylphenylprop-2-en-1-one in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is carried out at a temperature of 80-90°C for several hours. The product is then isolated by distillation and purified by recrystallization.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O/c1-15-7-5-6-8-18(15)19(21)14-11-16-9-12-17(13-10-16)20(2,3)4/h5-14H,1-4H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOXLDOVAJACCN-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one

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